molecular formula C9H8ClFO B15202085 2-Chloro-2-fluoro-1-phenyl-1-propanone CAS No. 63017-20-9

2-Chloro-2-fluoro-1-phenyl-1-propanone

Cat. No.: B15202085
CAS No.: 63017-20-9
M. Wt: 186.61 g/mol
InChI Key: WVNMEBMFFFPIHY-UHFFFAOYSA-N
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Description

2-Chloro-2-fluoro-1-phenyl-1-propanone is an organic compound with the molecular formula C9H8ClFO It is a derivative of propanone, where the hydrogen atoms on the second carbon are replaced by chlorine and fluorine atoms, and the first carbon is bonded to a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-2-fluoro-1-phenyl-1-propanone can be synthesized through several methods. One common approach involves the reaction of 2-chloro-1-phenyl-1-propanone with a fluorinating agent. The reaction typically occurs under controlled conditions to ensure the selective substitution of the chlorine atom with a fluorine atom.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully monitored and controlled to maximize yield and purity. The product is then purified through techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2-fluoro-1-phenyl-1-propanone undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine or fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are common reducing agents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions are typical oxidizing agents.

Major Products

    Substitution: Products depend on the substituent introduced, such as 2-iodo-2-fluoro-1-phenyl-1-propanone.

    Reduction: The major product is 2-chloro-2-fluoro-1-phenyl-1-propanol.

    Oxidation: The major product is 2-chloro-2-fluoro-1-phenyl-1-propanoic acid.

Scientific Research Applications

2-Chloro-2-fluoro-1-phenyl-1-propanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-2-fluoro-1-phenyl-1-propanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The pathways involved may include the formation of covalent bonds with amino acids in proteins, leading to changes in protein function and activity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-phenyl-1-propanone: Lacks the fluorine atom, making it less reactive in certain substitution reactions.

    2-Fluoro-1-phenyl-1-propanone: Lacks the chlorine atom, affecting its reactivity and chemical properties.

    2-Bromo-2-fluoro-1-phenyl-1-propanone: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.

Uniqueness

2-Chloro-2-fluoro-1-phenyl-1-propanone is unique due to the presence of both chlorine and fluorine atoms, which confer distinct reactivity patterns and potential applications compared to its analogs. The combination of these halogens can enhance its electrophilic properties and make it a valuable intermediate in organic synthesis.

Properties

CAS No.

63017-20-9

Molecular Formula

C9H8ClFO

Molecular Weight

186.61 g/mol

IUPAC Name

2-chloro-2-fluoro-1-phenylpropan-1-one

InChI

InChI=1S/C9H8ClFO/c1-9(10,11)8(12)7-5-3-2-4-6-7/h2-6H,1H3

InChI Key

WVNMEBMFFFPIHY-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)(F)Cl

Origin of Product

United States

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